molecular formula C5H6ClN3 B1313204 6-Chloropyridine-2,3-diamine CAS No. 40851-95-4

6-Chloropyridine-2,3-diamine

Cat. No. B1313204
CAS RN: 40851-95-4
M. Wt: 143.57 g/mol
InChI Key: QEIRYIILFUVXAM-UHFFFAOYSA-N
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Description

6-Chloropyridine-2,3-diamine, also known as 2,3-Diamino-6-chloropyridine, is a halogenated heterocycle . It has the empirical formula C5H6ClN3 and a molecular weight of 143.57 . This compound is used as a laboratory chemical and for the synthesis of other substances .


Molecular Structure Analysis

The molecular structure of 6-Chloropyridine-2,3-diamine consists of a pyridine ring with chlorine and amino substituents . The InChI string is InChI=1S/C5H6ClN3/c6-4-2-1-3 (7)5 (8)9-4/h1-2H,7H2, (H2,8,9) and the SMILES string is ClC1=NC(N)=C(N)C=C1 .


Chemical Reactions Analysis

Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that 6-Chloropyridine-2,3-diamine could potentially undergo similar reactions.


Physical And Chemical Properties Analysis

6-Chloropyridine-2,3-diamine is a solid with a melting point of 131-134 °C . It should be stored at a temperature of 2-8°C . The compound has a molecular weight of 143.57 g/mol .

Scientific Research Applications

Biocatalysis and Environmental Applications

One of the intriguing applications of 6-Chloropyridine-2,3-diamine is in the field of biocatalysis. Specifically, it can be involved in the oxyfunctionalization of pyridine derivatives, a process that is efficiently conducted by certain bacterial species like Burkholderia sp. MAK1. This bacterium is capable of transforming various pyridin-2-ols into dihydroxy products, indicating its potential for environmentally friendly and sustainable chemical synthesis​​.

Safety And Hazards

6-Chloropyridine-2,3-diamine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This suggests potential future directions for the use of 6-Chloropyridine-2,3-diamine in the synthesis of these compounds.

properties

IUPAC Name

6-chloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRYIILFUVXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442644
Record name 6-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridine-2,3-diamine

CAS RN

40851-95-4
Record name 6-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2,3-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 12.0 g of 2-amino-6-chloro-3-nitropyridine, 78.0 g of tin(II) chloride dihydrate and 360 ml of a 9:1 by volume mixture of ethyl acetate and 2-methyl-2-propanol was stirred at 60° C. for 1 hour, after which 1.32 g of sodium borohydride were added at 60° C., and the mixture was stirred for 3 hours at the same temperature. At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure. The resulting residue was diluted with water and neutralized by adding an aqueous solution of potassium carbonate, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue thus obtained was crystallized by trituration with a mixture of ethyl acetate and hexane, to give 6.50 g of title compound, melting at 120°-122° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add zinc (4.0 g) to a solution of 6-chloro-3-nitropyridin-2-yl-amine (1.0 g, 5.76 mmol) in acetic acid (1.5 mL) and methanol (40 mL). Stir the resulting mixture is at room temperature for 18 hours, and filter through a pad of celite. Evaporate the filtrate to dryness under reduced pressure. Treat the resulting residue with 1N aqueous NaOH and extract with EtOAc. Wash the EtOAc extract with water and saturated aqueous NaCl. Separate the organic layer, dry over Na2SO4, filter and concentrate. Purify by flash column chromatography (50% EtOAc-hexane) to obtain 6-chloro-pyridine-2,3-diamine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

4.484 g of iron powder is added to a solution containing 78 ml of acetic acid and 3.415 g of 6-chloro-3-nitro-2-pyridinamine. The reaction medium is heated at 60° C.-70° C. for 2 hours 45 minutes, then left to return to ambient temperature. After pouring into 200 ml of water, 200 ml of ammonium hydroxide is added until pH9 is achieved, followed by extraction with ethyl acetate, drying, filtering and concentrating. 3.14 g of crude product is obtained which is chromatographed on silica eluting with an ethyl acetate triethylamine mixture 95/5. 2.43 g of sought product is obtained.
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
3.415 g
Type
reactant
Reaction Step One
Name
Quantity
4.484 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 6-chloro-2-nitropyridin-3-amine (E-23) (8.8 g, 51 mmol, 1.0 eq) and Raney nickel (0.88 g) in Methanol (100 mL) was stirred under hydrogen at RT for 24 h, then filtered and the filtrate was concentrated in vacuo to afford the desired product 6-chloropyridine-2,3-diamine (E-24) (7 g, 95.6% yield) as a pale solid. ESI-MS m/z: 144.05[M+H]+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Huang, Z Zhang, X Barros-Álvarez, CY Koh… - European journal of …, 2016 - Elsevier
A screening hit 1 against Trypanosoma brucei methionyl-tRNA synthetase was optimized using a structure-guided approach. The optimization led to the identification of two novel series …
Number of citations: 26 www.sciencedirect.com
Z Zhang, X Barros-Álvarez, JR Gillespie… - RSC Medicinal …, 2020 - pubs.rsc.org
Based on crystal structures of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) bound to inhibitors, we designed, synthesized, and evaluated two series of novel TbMetRS …
Number of citations: 11 pubs.rsc.org
C Baumgartner, C Eberle, F Diederich… - Helvetica chimica …, 2007 - Wiley Online Library
In this paper, we describe the structure‐based design, synthesis, and biological evaluation of cytosine derivatives and analogues that inhibit IspF, an enzyme in the non‐mevalonate …
Number of citations: 39 onlinelibrary.wiley.com
Y Chai, A Paul, M Rettig, WD Wilson… - The Journal of Organic …, 2014 - ACS Publications
The compounds synthesized in this research were designed with the goal of establishing a new paradigm for mixed-base-pair DNA sequence-specific recognition. The design scheme …
Number of citations: 35 pubs.acs.org
M Kumar, SK Pandey, N Chaudhary, A Mishra… - Results in …, 2022 - Elsevier
A simple efficient and economical method is established to synthesize N-substituted Benzimidazole derivatives in moderate to excellent yield using Sodium metabisulfite adsorbed on …
Number of citations: 7 www.sciencedirect.com
M Kumar, SH Bindu, PV Rao, K Naveenkumar… - researchgate.net
A simple efficient and economical method is established to synthesize N-substituted Benzimidazole derivatives in moderate to excellent yield using Sodium metabisulfite adsorbed on …
Number of citations: 2 www.researchgate.net

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